Superior ASM Inhibition Potency Compared to Pyrazole Derivative Pool
In a fluorescence-based assay measuring acid sphingomyelinase (ASM) activity, the target compound demonstrated a 30% lower IC50 value (15.7 µM) compared to a broader pool of other pyrazole derivatives (22.4 µM), suggesting a meaningful potency advantage within this chemotype . This data comes from a single, comprehensive testing study cited on a vendor platform and has not yet been replicated in independent peer-reviewed journals, which substantially limits the strength of this evidence.
| Evidence Dimension | ASM inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 15.7 µM |
| Comparator Or Baseline | Other Pyrazole Derivatives: 22.4 µM |
| Quantified Difference | 1.43-fold increase in potency (lower IC50) |
| Conditions | Fluorescence-based ASM activity assay |
Why This Matters
A 1.43-fold potency gain can be significant in early drug discovery for establishing structure-activity relationships and prioritizing lead candidates.
